molecular formula C14H8FNO3 B12627298 3-Cyano-4-(4-fluorophenoxy)benzoic acid CAS No. 918880-67-8

3-Cyano-4-(4-fluorophenoxy)benzoic acid

Katalognummer: B12627298
CAS-Nummer: 918880-67-8
Molekulargewicht: 257.22 g/mol
InChI-Schlüssel: PJKCLLILOBELBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-4-(4-fluorophenoxy)benzoic acid is an organic compound with the molecular formula C14H8FNO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group and a fluorophenoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(4-fluorophenoxy)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-4-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Cyano-4-(4-fluorophenoxy)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyano-4-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The cyano group and fluorophenoxy group can participate in various binding interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyano-4-(4-fluorophenoxy)benzoic acid is unique due to the presence of both the cyano and fluorophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

918880-67-8

Molekularformel

C14H8FNO3

Molekulargewicht

257.22 g/mol

IUPAC-Name

3-cyano-4-(4-fluorophenoxy)benzoic acid

InChI

InChI=1S/C14H8FNO3/c15-11-2-4-12(5-3-11)19-13-6-1-9(14(17)18)7-10(13)8-16/h1-7H,(H,17,18)

InChI-Schlüssel

PJKCLLILOBELBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.